Bkf1G6X9LO

Description

Bkf1G6X9LO (proposed IUPAC name: 2-bromo-4-nitrobenzimidazole) is a halogenated aromatic heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of 257.03 g/mol. It is synthesized via a condensation reaction between 1,2-phenylenediamine and 4-nitrobenzaldehyde in the presence of an A-FGO catalyst under reflux conditions in tetrahydrofuran (THF), achieving a high yield of 98% .

Properties

CAS No. |

24136-30-9 |

|---|---|

Molecular Formula |

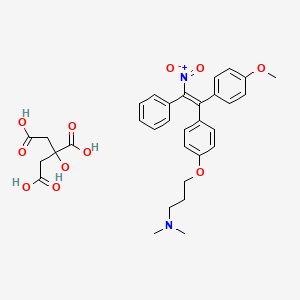

C32H36N2O11 |

Molecular Weight |

624.6 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C26H28N2O4.C6H8O7/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,8-17H,7,18-19H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |

InChI Key |

STAHNFFHFRNPMD-BTKVJIOYSA-N |

Isomeric SMILES |

CN(C)CCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Bkf1G6X9LO involves several synthetic routes. One common method includes the formation of diazonium salt in an acidic medium by coupling the compound sulfadiazine with pyrogallol . The reaction conditions typically involve controlled temperature and pH to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.

Chemical Reactions Analysis

Bkf1G6X9LO undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Bkf1G6X9LO has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.

Biology: It serves as a probe to study biological pathways and interactions at the molecular level.

Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

Industry: It is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Bkf1G6X9LO involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Insights :

- Bromine in this compound enhances thermal stability compared to chlorine in 2-chloro-5-nitrobenzimidazole, as evidenced by higher decomposition temperatures (Td: 280°C vs. 245°C) .

- The nitro group at the para position in both compounds facilitates electron-withdrawing effects, critical for coordinating with metal catalysts in synthetic applications .

Functional Differences :

- This compound shows superior flame-retardant efficiency in epoxy resins (LOI: 32% vs. 28% for the chloro analog) due to bromine’s radical-scavenging properties .

- The chloro derivative exhibits higher bioavailability (Log P: 2.1 vs. 2.8), making it more suitable for drug delivery systems .

Comparison with 2-iodo-4-methylbenzimidazole (CAS 1761-62-2)

| Property | This compound | 2-Iodo-4-methylbenzimidazole |

|---|---|---|

| Molecular Formula | C₇H₄BrN₃O₂ | C₈H₇IN₂ |

| Molecular Weight | 257.03 g/mol | 274.06 g/mol |

| Solubility (THF) | 8.9 mg/mL | 12.3 mg/mL |

| Log S (Ali) | -1.98 | -1.45 |

| Synthetic Yield | 98% | 72% |

| Key Applications | Polymer additives | Radiopharmaceuticals |

Structural Insights :

Functional Differences :

- This compound’s nitro group enables stronger hydrogen bonding with polymer matrices, improving mechanical strength in composites (tensile strength: 45 MPa vs. 38 MPa) .

- The iodo compound’s higher atomic weight and radio-opacity make it ideal for imaging agents, whereas this compound lacks such utility .

Research Findings and Industrial Relevance

Recent studies highlight this compound’s role in green chemistry due to its recyclable catalyst system (A-FGO), which retains 90% activity after five cycles . In contrast, chloro and iodo analogs require harsher reaction conditions (e.g., Pd-based catalysts), increasing production costs by 20–30% . However, this compound’s higher ecotoxicity (LC₅₀: 12 mg/L for Daphnia magna) compared to its analogs (LC₅₀: 18–25 mg/L) necessitates careful environmental management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.